REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([C:6]([CH2:10][CH3:11])([CH3:9])[CH2:7][CH3:8])=O)#[N:2].Cl.[NH2:13][OH:14].[OH-].[Na+]>O>[NH2:2][C:1]1[O:14][N:13]=[C:4]([C:6]([CH2:10][CH3:11])([CH3:9])[CH2:7][CH3:8])[CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)C(CC)(C)CC
|
Name
|
|
Quantity
|
4.35 kg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2.54 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
44 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NO1)C(CC)(C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.65 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |